4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole)
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Overview
Description
4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) is a synthetic compound belonging to the class of bisthiazole derivatives. Thiazoles are five-membered heteroaromatic rings containing both sulfur and nitrogen atoms. Bisthiazoles, which consist of two thiazole rings, have been extensively studied for their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the diazenediyl linkage: The diazenediyl group can be introduced by coupling two thiazole rings through a diazene (N=N) linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, filtration, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
Oxidation products: Sulfoxides and sulfones.
Reduction products: Amines.
Substitution products: Various substituted thiazole derivatives.
Scientific Research Applications
4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) involves:
Interaction with biological targets: The compound can bind to DNA or proteins, disrupting their normal function.
Pathways involved: It may inhibit enzymes or interfere with cellular processes, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
4,4’-[(E)-Diazenediyl]bis(2-chloro-1,3-thiazole): Similar structure but with different substitution patterns.
4,4’-[(E)-Diazenediyl]bis(5-chloro-1,2-thiazole): Another bisthiazole derivative with variations in the position of chlorine atoms.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) is unique due to its specific substitution pattern and the presence of the diazenediyl linkage, which imparts distinct chemical and biological properties compared to other bisthiazole derivatives .
Properties
CAS No. |
192704-08-8 |
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Molecular Formula |
C6Cl4N4S2 |
Molecular Weight |
334.0 g/mol |
IUPAC Name |
bis(3,5-dichloro-1,2-thiazol-4-yl)diazene |
InChI |
InChI=1S/C6Cl4N4S2/c7-3-1(5(9)15-13-3)11-12-2-4(8)14-16-6(2)10 |
InChI Key |
KVUAVQDLQNWJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SN=C1Cl)Cl)N=NC2=C(SN=C2Cl)Cl |
Origin of Product |
United States |
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